(p-Chlorobenzyl)dimethyl[3-[(1-oxotetradecyl)amino]propyl]ammonium chloride
Description
(p-Chlorobenzyl)dimethyl[3-[(1-oxotetradecyl)amino]propyl]ammonium chloride is a quaternary ammonium compound (QAC) with the CAS number 94279-03-5 (industrial grade) . Structurally, it consists of:
- A p-chlorobenzyl group (aromatic ring with a chlorine substituent at the para position).
- A dimethyl[3-[(1-oxotetradecyl)amino]propyl] moiety, where the tetradecyl (C14) acyl chain is linked via an amide bond to a propylamine group.
- A chloride counterion.
Its molecular formula is C₃₀H₅₄Cl₂N₂O, with a molecular weight of 549.65 g/mol (inferred from structural analogs in ).
Properties
CAS No. |
94279-03-5 |
|---|---|
Molecular Formula |
C26H46Cl2N2O |
Molecular Weight |
473.6 g/mol |
IUPAC Name |
(4-chlorophenyl)methyl-dimethyl-[3-(tetradecanoylamino)propyl]azanium;chloride |
InChI |
InChI=1S/C26H45ClN2O.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-16-26(30)28-21-15-22-29(2,3)23-24-17-19-25(27)20-18-24;/h17-20H,4-16,21-23H2,1-3H3;1H |
InChI Key |
OXVVZJAXODXQFF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC1=CC=C(C=C1)Cl.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (p-Chlorobenzyl)dimethyl[3-[(1-oxotetradecyl)amino]propyl]ammonium chloride typically involves the quaternization of dimethyl[3-[(1-oxotetradecyl)amino]propyl]amine with p-chlorobenzyl chloride. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves strict control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
(p-Chlorobenzyl)dimethyl[3-[(1-oxotetradecyl)amino]propyl]ammonium chloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions typically involve reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl chloride moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (p-Chlorobenzyl)dimethyl[3-[(1-oxotetradecyl)amino]propyl]ammonium chloride is used as a surfactant and phase transfer catalyst. It facilitates the transfer of reactants between different phases, enhancing reaction rates and yields .
Biology
In biological research, this compound is used for its antimicrobial properties. It is effective against a wide range of bacteria and fungi, making it useful in studying microbial resistance and developing new antimicrobial agents .
Medicine
In medicine, (p-Chlorobenzyl)dimethyl[3-[(1-oxotetradecyl)amino]propyl]ammonium chloride is explored for its potential in drug delivery systems. Its ability to interact with biological membranes makes it a candidate for enhancing the delivery of therapeutic agents .
Industry
Industrially, this compound is used in formulations of disinfectants and sanitizers due to its antimicrobial properties. It is also used in the production of personal care products like shampoos and conditioners .
Mechanism of Action
The mechanism of action of (p-Chlorobenzyl)dimethyl[3-[(1-oxotetradecyl)amino]propyl]ammonium chloride involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis and death. This action is facilitated by its amphiphilic nature, allowing it to integrate into the membrane and disrupt its integrity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the QAC Family
The compound belongs to a broader class of QACs with variations in the aromatic substituent, acyl chain length, and functional groups. Key analogues include:
Table 1: Structural and Functional Comparison of QACs
Antimicrobial Activity and Toxicity
- Miramistin (benzyl derivative without Cl): Exhibits broad-spectrum activity against bacteria (e.g., MRSA) and fungi (e.g., Candida), with low cytotoxicity due to its optimized C14 acyl chain .
- (p-Chlorobenzyl)dimethyl[...]tetradecyl... : The p-chloro substitution likely enhances membrane disruption in microbes by increasing lipophilicity, though direct toxicity data are unavailable. Comparatively, BDMMAC (benzyl-C14 variant) shows toxicity at 0.02% concentration in vitro .
- Stearyl (C18) analogues (e.g., 65694-10-2): Longer acyl chains improve antimicrobial efficacy but may raise toxicity risks due to stronger membrane interaction .
Physical and Chemical Properties
- Solubility : The p-chloro derivative is expected to have lower water solubility than Miramistin due to increased hydrophobicity. QUATERNIUM-70, with dual chains, has a solubility of 10 mg/L at 20°C .
- Molecular Weight : The target compound (549.65 g/mol) is lighter than QUATERNIUM-70 (659.52 g/mol) but heavier than Miramistin (~465 g/mol, inferred) .
Biological Activity
(p-Chlorobenzyl)dimethyl[3-[(1-oxotetradecyl)amino]propyl]ammonium chloride, with the CAS number 94279-03-5, is a quaternary ammonium compound that exhibits significant biological activity. This compound is part of a broader class known as alkyl dimethyl benzyl ammonium chlorides (ADBACs), which are widely utilized in various applications, including disinfectants, pharmaceuticals, and agricultural products. Understanding its biological activity is crucial for assessing its ecological impact and potential therapeutic uses.
- Molecular Formula : C26H46Cl2N2O
- Molecular Weight : 473.56 g/mol
- LogP : 8.6386 (indicating high lipophilicity)
- EINECS : 304-748-1
The biological activity of (p-Chlorobenzyl)dimethyl[3-[(1-oxotetradecyl)amino]propyl]ammonium chloride is primarily attributed to its ability to disrupt cellular membranes due to its cationic nature. This property allows it to interact with negatively charged phospholipid bilayers, leading to increased permeability and potential cell lysis. Additionally, its lipophilic character facilitates penetration into lipid-rich environments, enhancing its antimicrobial efficacy.
Biological Activity and Toxicity Studies
Recent studies have highlighted the ecological risks associated with ADBACs, particularly their toxicity to aquatic organisms. For instance, a study on the impact of environmentally relevant concentrations of ADBAC C12-C16 revealed oxidative stress responses in Danio rerio (zebrafish), affecting multiple organs such as the liver and gills. The study reported significant alterations in gene expression related to apoptosis and oxidative damage, indicating that these compounds could threaten freshwater ecosystems at low concentrations .
Table 1: Summary of Toxicological Findings
| Organ | Response Type | Key Findings |
|---|---|---|
| Gills | Oxidative Stress | Highest susceptibility; significant reduction in SOD and CAT activity |
| Liver | Gene Expression | Increased bax, blc2, casp3, p53 expression levels |
| Gut | Oxidative Stress | Concentration-dependent reduction in antioxidant enzyme activity |
Case Studies
- Aquatic Toxicity : A study assessed the acute toxicity of ADBACs on various freshwater species, demonstrating that exposure led to behavioral changes and mortality at specific concentrations. The findings suggested a need for regulatory assessments to mitigate environmental impacts .
- Pharmaceutical Applications : Research indicates potential applications in drug delivery systems due to its ability to enhance membrane permeability. Studies exploring its use as an antimicrobial agent have shown promising results against a range of pathogens .
Ecotoxicological Impact
The widespread use of (p-Chlorobenzyl)dimethyl[3-[(1-oxotetradecyl)amino]propyl]ammonium chloride raises concerns regarding its environmental fate and persistence. Its propensity to adsorb to soils and sediments can lead to bioaccumulation in aquatic organisms, posing long-term ecological risks .
Table 2: Environmental Fate Characteristics
| Property | Finding |
|---|---|
| Biodegradability | High (>80% in 28 days) |
| Sorption Potential | Strong adsorption to soils |
| Hydrolytic Stability | Stable under neutral pH |
Q & A
Q. What are the established synthetic routes for (p-chlorobenzyl)dimethyl[3-[(1-oxotetradecyl)amino]propyl]ammonium chloride?
The compound is synthesized via quaternization reactions , typically involving the alkylation of a tertiary amine precursor. For example, related cationic surfactants are prepared by reacting N-[3-(dimethylamino)propyl] methacrylamide with chloroacetate esters under free-radical polymerization conditions, followed by quaternization with halide agents like benzyl chloride derivatives . Key steps include purification via column chromatography and verification of quaternary ammonium formation using ¹H NMR (e.g., disappearance of tertiary amine signals at δ 2.2–2.4 ppm) .
Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its purity?
Structural confirmation relies on:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to identify the benzyl group (δ 7.3–7.5 ppm aromatic protons), tetradecanoyl chain (δ 1.2–1.3 ppm CH₂ groups), and quaternary ammonium (δ 3.1–3.3 ppm N⁺-CH₃) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm the molecular ion peak at m/z 438.338 (C₂₆H₄₇ClN₂O⁺) .
- Elemental Analysis : Validation of C, H, N, and Cl content within ±0.3% of theoretical values .
Q. What is the proposed mechanism of antimicrobial action for this compound?
The compound disrupts microbial membranes via hydrophobic interactions between its tetradecanoyl tail and lipid bilayers, increasing membrane permeability. The amidopropyl linker acts as a hinge, allowing conformational flexibility for optimal insertion into membranes. Cationic ammonium groups further destabilize membrane integrity through electrostatic interactions with anionic phospholipids .
Advanced Research Questions
Q. How does varying the acyl chain length (e.g., C₁₄ vs. C₁₈) impact biological activity?
Comparative studies of analogs (e.g., C₁₂, C₁₆, C₁₈ chains) reveal that chain length directly correlates with micelle formation efficiency and critical micelle concentration (CMC). Longer chains (C₁₈) enhance hydrophobic interactions but may reduce solubility, while C₁₄ balances membrane penetration and aqueous dispersibility. For example, C₁₄ derivatives exhibit lower MIC values (e.g., 2–4 µg/mL against S. aureus) compared to shorter chains .
Q. What experimental methods resolve contradictions in reported minimum inhibitory concentrations (MICs) across studies?
Discrepancies in MIC data often arise from strain-specific resistance or assay conditions. To address this:
- Use standardized broth microdilution protocols (CLSI M07-A11).
- Include positive controls (e.g., benzalkonium chloride) and account for solvent effects (e.g., DMSO ≤1% v/v).
- Perform time-kill assays to differentiate bacteriostatic vs. bactericidal activity .
Q. How can the compound’s interaction with 2D nanomaterials (e.g., MoS₂) be evaluated for hybrid material applications?
- X-ray Diffraction (XRD) : Monitor interlayer spacing changes in MoS₂ after compound intercalation (e.g., d-spacing increase from 6.2 Å to >10 Å).
- Transmission Electron Microscopy (TEM) : Visualize exfoliation of MoS₂ layers and surfactant adsorption.
- Thermogravimetric Analysis (TGA) : Quantify loading efficiency by mass loss at 200–400°C .
Q. What strategies optimize the compound’s solubility for in vivo applications without compromising activity?
- Co-solvent systems : Use ethanol (≤10%) or cyclodextrin inclusion complexes.
- Structural modifications : Introduce hydroxyl groups (e.g., replacing chlorobenzyl with hydroxybenzyl) to enhance hydrophilicity.
- Nanoemulsion formulations : Encapsulate the compound in lipid-based carriers (e.g., lecithin/chitosan nanoparticles) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
